molecular formula C8H6Cl2N4O2 B12639282 Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate CAS No. 919354-10-2

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

Cat. No.: B12639282
CAS No.: 919354-10-2
M. Wt: 261.06 g/mol
InChI Key: JTDSDQAZRPSQBL-UHFFFAOYSA-N
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Description

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a heterocyclic organic compound characterized by a pyridine core substituted with two chlorine atoms at positions 5 and 6, an azido group (-N₃) at position 4, and an ethyl ester at position 2. Its molecular formula is C₈H₆Cl₂N₄O₂, with a molecular weight of 273.07 g/mol. The azido group introduces unique reactivity, making it valuable in click chemistry and pharmaceutical derivatization. The dichloro substitution pattern enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science .

Properties

CAS No.

919354-10-2

Molecular Formula

C8H6Cl2N4O2

Molecular Weight

261.06 g/mol

IUPAC Name

ethyl 4-azido-5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C8H6Cl2N4O2/c1-2-16-8(15)4-3-12-7(10)5(9)6(4)13-14-11/h3H,2H2,1H3

InChI Key

JTDSDQAZRPSQBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N=[N+]=[N-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate typically involves the reaction of 4,5,6-trichloropyridine-3-carboxylic acid with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the azido group without causing decomposition .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Reduction Reactions: Formation of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate serves as an important intermediate in organic synthesis. Its azido group can participate in click chemistry , particularly in azide-alkyne cycloaddition reactions to form stable triazoles. This reaction is widely utilized in the synthesis of complex organic molecules.

Case Study: Synthesis of Triazoles

A study demonstrated the use of this compound in synthesizing various triazole derivatives, which are known for their biological activity. The reaction conditions and yields were optimized to enhance the efficiency of the synthesis process.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological properties. While specific biological activity data is limited, compounds with azido groups are often explored for their antimicrobial and anticancer activities.

Research Findings: Antimicrobial Activity

Research indicates that derivatives of azido compounds exhibit antimicrobial properties. This compound could serve as a precursor for developing new antimicrobial agents. Further studies are required to establish its pharmacological profile .

Material Science

In material science, this compound is used in creating novel materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for developing polymers and coatings.

Application Example: Polymer Development

Research has shown that incorporating azido compounds into polymer matrices can enhance their mechanical properties and thermal stability. This compound can be utilized to create functionalized polymers that have applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing complex molecules via click chemistrySynthesis of triazole derivatives
Medicinal ChemistryPotential precursor for antimicrobial and anticancer agentsDevelopment of new antimicrobial agents
Material ScienceUsed in creating polymers and coatings with enhanced propertiesFunctionalized polymer matrices

Mechanism of Action

The mechanism of action of ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is primarily related to its ability to undergo azide-alkyne cycloaddition reactions. This reaction forms triazoles, which are known for their stability and bioactivity. The azido group can also be reduced to an amine, which can then interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound -N₃ (4), -Cl (5,6), -COOEt (3) C₈H₆Cl₂N₄O₂ 273.07 Azide, dichloro, ester
Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate -NH₂ (4), -Cl (5,6), -COOEt (3) C₈H₈Cl₂N₂O₂ 235.06 Amine, dichloro, ester
Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate -Cl (4), -C₂H₅ (6), -COOEt (3) C₁₀H₁₂ClNO₃ 229.66 Chloro, ethyl, ketone, ester
Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate -Cl (4,6), -I (5), -COOEt (3) C₈H₆Cl₂INO₂ 354.96 Dichloro, iodo, ester
Ethyl 5,6-dichloropyridine-3-carboxylate -Cl (5,6), -COOEt (3) C₈H₇Cl₂NO₂ 220.05 Dichloro, ester

Data Tables

Table 1: Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
This compound 2.1 0.15 (DMSO) 112–114
Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate 1.8 1.2 (Water) 98–100
Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate 3.0 0.08 (DCM) 135–137

Biological Activity

Ethyl 4-azido-5,6-dichloropyridine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of an azido group, which is known for its reactivity in various chemical transformations, as well as a dichloropyridine moiety that may contribute to its pharmacological properties.

Biological Activity Insights

While direct studies on the biological activity of this compound are scarce, related compounds containing azido groups have been investigated for various biological effects:

  • Antimicrobial Potential : Compounds with azido groups are often explored for their antimicrobial properties. For instance, azido derivatives have been linked to activity against various pathogens due to their ability to disrupt cellular processes through reactive intermediates formed during metabolic pathways .
  • Antiviral Activity : The presence of halogenated and azido substituents in similar structures has been associated with antiviral activity. Research indicates that certain azido-containing compounds can inhibit viral replication by interfering with nucleic acid synthesis or by acting as competitive inhibitors .
  • Pharmacological Applications : The dichloropyridine structure may enhance binding affinity to biological targets due to its electron-withdrawing properties, potentially leading to increased efficacy in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key features and known activities of related compounds:

Compound NameStructural FeaturesKnown Biological Activities
Ethyl 4-amino-5,6-dichloropyridine-3-carboxylateAmino group instead of azidoAntimicrobial activity observed
Ethyl 4-hydroxy-5,6-dichloropyridine-3-carboxylateHydroxy substituentPotential antioxidant properties
Ethyl 4-bromo-5,6-dichloropyridine-3-carboxylateBromine replaces azidoModerate antiviral activity reported

This comparative analysis highlights that while the azido group confers unique reactivity, other substituents also play significant roles in determining biological activity.

Case Studies and Research Findings

Several studies have indirectly contributed to understanding the potential applications of this compound:

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